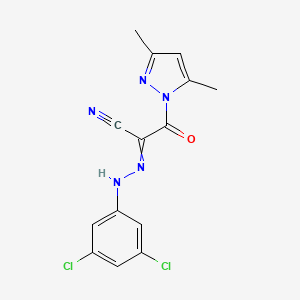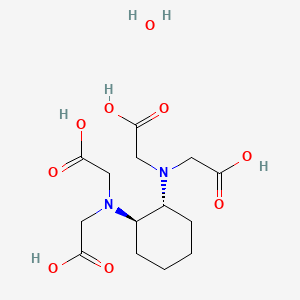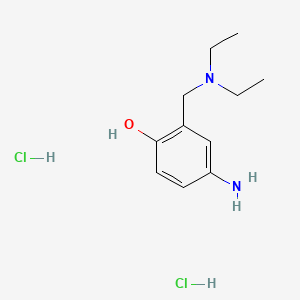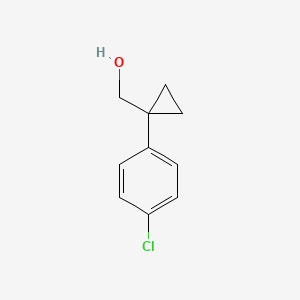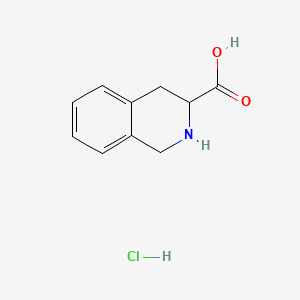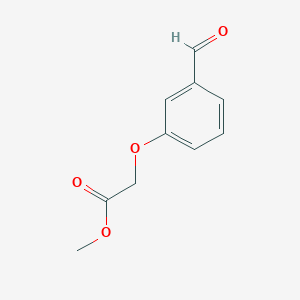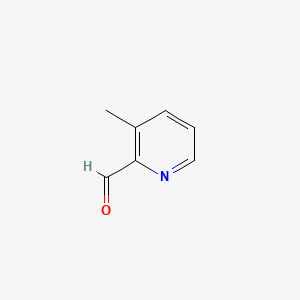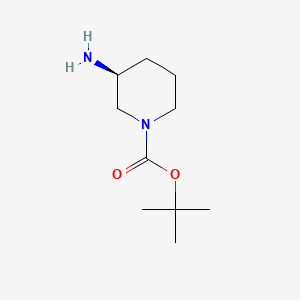![molecular formula C9H8ClN3O2 B1299832 3-氯-5,7-二甲基吡唑并[1,5-a]嘧啶-2-羧酸 CAS No. 304687-27-2](/img/structure/B1299832.png)
3-氯-5,7-二甲基吡唑并[1,5-a]嘧啶-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has a molecular formula of C9H8ClN3O2 and a molecular weight of 225.63 g/mol
科学研究应用
3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and enzyme inhibitors.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent materials.
Biological Research: It is used in proteomics research and as a biomarker for cancer cells.
作用机制
Target of Action
The primary targets of the compound “3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” are currently unknown . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can interact with their targets via a variety of mechanisms, depending on the specific structure of the compound and the target .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been shown to interact with various biochemical pathways, depending on their specific structure and target .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been shown to have various effects at the molecular and cellular level, depending on their specific structure and target .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . The reaction is catalyzed by phosphorus oxychloride in the presence of pyridine, which produces the desired compound in high yield and reduced reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production.
化学反应分析
Types of Reactions
3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can undergo further cyclization to form more complex structures
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the cyclocondensation reaction.
Pyridine: Acts as a catalyst in the synthesis process.
Malonic Acid: A key reactant in the formation of the pyrazolo[1,5-a]pyrimidine core.
Major Products Formed
The major product formed from these reactions is the 3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid itself, along with potential derivatives depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
5,7-Dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine: Similar in structure but with different substituents.
Pyrazolo[3,4-d]pyrimidine: Another fused ring system with different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex fused ring system with unique properties.
Uniqueness
3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-4-3-5(2)13-8(11-4)6(10)7(12-13)9(14)15/h3H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTLVMHBKVFBRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=O)O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
